AKR1C1-IN-1

AKR1C1 Ki Selectivity

Pan-AKR1C agents (e.g., S07-2010) and AKR1C3-selective compounds (e.g., RJG-2051) produce confounding off-target effects when probing AKR1C1-specific pharmacology in progesterone metabolism, endometriosis, or endometrial cancer models. AKR1C1-IN-1 (5-PBSA) resolves this selectivity gap as the definitive AKR1C1 chemical probe. - Quantitative Isoform Selectivity: Ki = 4 nM (AKR1C1) vs. 87 nM (AKR1C2), 4.2 μM (AKR1C3), 18.2 μM (AKR1C4) - provides unambiguous target deconvolution. - Cell-Based Validation: Inhibits progesterone metabolism in AKR1C1-overexpressing BAECs with IC50 = 460 nM. - Structural Benchmark: Co-crystallization reference targeting the selectivity pocket via H-bonds with His117, Tyr55, and His222 for rational inhibitor design.

Molecular Formula C13H9BrO3
Molecular Weight 293.11 g/mol
CAS No. 4906-68-7
Cat. No. B1680113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAKR1C1-IN-1
CAS4906-68-7
SynonymsNSC109116;  NSC 109116;  NSC-109116
Molecular FormulaC13H9BrO3
Molecular Weight293.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(C(=C2)Br)O)C(=O)O
InChIInChI=1S/C13H9BrO3/c14-11-7-9(8-4-2-1-3-5-8)6-10(12(11)15)13(16)17/h1-7,15H,(H,16,17)
InChIKeyXVZSXNULHSIRCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO (12 mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AKR1C1-IN-1 (CAS 4906-68-7) Technical Benchmark: Selective AKR1C1 Inhibition for Steroid Hormone Metabolism Studies


AKR1C1-IN-1 (also known as 5-PBSA or 3-bromo-5-phenyl salicylic acid) is a cell-permeable, small-molecule inhibitor belonging to the salicylic acid chemical class . It functions as an active-site directed, substrate-competitive inhibitor of human 20α-hydroxysteroid dehydrogenase (AKR1C1), a key enzyme in progesterone metabolism [1]. Its chemical structure is defined by the molecular formula C₁₃H₉BrO₃ and a molecular weight of 293.11 g/mol [2].

Why AKR1C1-IN-1 Cannot Be Substituted with Other AKR1C Isoform Inhibitors in AKR1C1-Dependent Assays


The AKR1C enzyme subfamily (AKR1C1–1C4) exhibits high sequence homology, yet their physiological roles diverge sharply; AKR1C1 specifically inactivates progesterone to 20α-hydroxyprogesterone, a function not mirrored by AKR1C3, which activates prostaglandins [1]. Inhibitors like the pan-AKR1C agent S07-2010 or AKR1C3-selective compounds such as RJG-2051 fail to isolate AKR1C1 activity, leading to off-target effects and confounding data in functional assays [2]. The quantitative isoform selectivity profile of AKR1C1-IN-1 provides the specificity required to decouple AKR1C1-driven pharmacology from other AKR1C-mediated pathways [3].

AKR1C1-IN-1 Comparative Performance Metrics: Ki and Selectivity Data for AKR1C1, AKR1C2, AKR1C3, and AKR1C4


AKR1C1-IN-1 vs. 5-Bromo-3-phenyl salicylic acid: 35-Fold Higher Potency for AKR1C1 Inhibition

AKR1C1-IN-1 inhibits AKR1C1 with a Ki of 4 nM [1], whereas a structurally related salicylic acid analog, 5-bromo-3-phenyl salicylic acid, exhibits a Ki of 140 nM .

AKR1C1 Ki Selectivity

AKR1C1-IN-1 Isoform Selectivity: >1000-Fold Preference for AKR1C1 over AKR1C4

AKR1C1-IN-1 demonstrates Ki values of 4 nM for AKR1C1, 87 nM for AKR1C2, 4.2 μM for AKR1C3, and 18.2 μM for AKR1C4 [1]. This represents a >20-fold selectivity over AKR1C2, >1000-fold over AKR1C3, and >4500-fold over AKR1C4.

AKR1C1 Isoform Selectivity AKR1C4

AKR1C1-IN-1 vs. S07-2010 (Pan-AKR1C Inhibitor): >100-Fold Selectivity for AKR1C1 over AKR1C2

The pan-AKR1C inhibitor S07-2010 exhibits IC50 values of 0.47 μM for AKR1C1 and 0.73 μM for AKR1C2, a mere 1.5-fold difference . In contrast, AKR1C1-IN-1 shows Ki values of 4 nM for AKR1C1 and 87 nM for AKR1C2, a >20-fold difference [1].

AKR1C1 Pan-Inhibitor Selectivity

AKR1C1-IN-1 vs. Liquiritin: Superior Target Engagement in Progesterone Metabolism Assays

AKR1C1-IN-1 inhibits progesterone metabolism in AKR1C1-overexpressing BAECs with an IC50 of 460 nM [1]. The natural flavonoid Liquiritin, also a competitive AKR1C1 inhibitor, shows an IC50 of 0.62 μM (620 nM) , representing a 35% improvement in potency.

AKR1C1 Progesterone Metabolism Cellular Assay

AKR1C1-IN-1 Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Enzymology: High-Resolution Isoform Selectivity Profiling of AKR1C Enzymes

Utilize AKR1C1-IN-1 as a standard for differentiating AKR1C1 activity from other AKR1C isoforms in enzyme inhibition panels [1]. Its Ki values (4 nM for AKR1C1 vs. 87 nM for AKR1C2, 4.2 μM for AKR1C3, and 18.2 μM for AKR1C4) provide a benchmark for validating novel AKR1C1 inhibitors with superior selectivity.

Cellular Pharmacology: Targeted Ablation of Progesterone Inactivation in Disease Models

Employ AKR1C1-IN-1 in cell-based assays, such as BAECs overexpressing AKR1C1, to specifically inhibit the metabolism of progesterone (IC50 = 460 nM) . This enables the investigation of AKR1C1's role in conditions like endometriosis or endometrial cancer, where local progesterone inactivation is implicated.

Structural Biology: Probing the AKR1C1 Selectivity Pocket for Rational Drug Design

Leverage the known binding mode of AKR1C1-IN-1, which targets a distinct selectivity pocket via hydrogen bonding with His117, Tyr55, and His222 , as a reference compound in co-crystallization studies or molecular docking simulations to guide the design of next-generation AKR1C1-selective therapeutics.

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